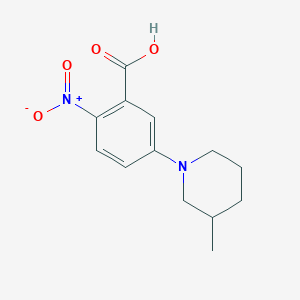

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Description

BenchChem offers high-quality 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)10-4-5-12(15(18)19)11(7-10)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSJMVPIQNXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248499 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-45-0 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

This guide provides a comprehensive technical overview for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is centered around a well-established and robust reaction: the nucleophilic aromatic substitution (SNAr). This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights based on extensive field experience to ensure successful and reproducible outcomes.

Introduction and Strategic Approach

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a substituted nitrobenzoic acid derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the nitro group, carboxylic acid, and the 3-methylpiperidine moiety makes it a versatile scaffold for further chemical modifications.

The most logical and efficient synthetic route to this target molecule is the nucleophilic aromatic substitution reaction between 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine. The rationale for this approach is based on the following key principles:

-

Activation of the Aromatic Ring: The strongly electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under mild conditions.[1][2]

-

Fluorine as an Excellent Leaving Group: In the context of SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.[1]

-

Nucleophilicity of the Amine: 3-Methylpiperidine, a secondary amine, is a potent nucleophile capable of attacking the electron-deficient aromatic ring.

Reaction Mechanism and Rationale

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on the carbon atom bearing the fluorine atom in 5-fluoro-2-nitrobenzoic acid. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid.

The overall reaction is facilitated by the use of a suitable base to neutralize the hydrofluoric acid (HF) formed as a byproduct.

Experimental Design and Protocol

This section outlines a detailed experimental protocol for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. The parameters provided are based on established procedures for similar SNAr reactions and are designed to be a robust starting point for optimization.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 5-Fluoro-2-nitrobenzoic acid | 185.11 | 1.85 g | 10 | Starting Material |

| 3-Methylpiperidine | 99.17 | 1.2 g (1.4 mL) | 12 | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20 | Base |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Acidification |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | Drying Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (20 mL) to the flask, followed by the dropwise addition of 3-methylpiperidine (1.2 g, 1.4 mL, 12 mmol) at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid as a solid.

-

Dry the purified product under vacuum.

-

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through the following measures:

-

Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of the starting material, ensuring the reaction has gone to completion before proceeding with the work-up.

-

Characterization of the Final Product: The identity and purity of the synthesized 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to literature values if available.

Conclusion

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid via nucleophilic aromatic substitution is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably obtain this valuable chemical intermediate. The protocol provided in this guide serves as a solid foundation for the successful synthesis and further exploration of the applications of this compound in various scientific disciplines.

References

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

-

Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]

- Google Patents. New 2-methyl-3-nitrobenzoic acid preparation method.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.

-

PubChem. 3-Nitrobenzoic acid. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

- Google Patents. Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

- Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid.

-

PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

Sources

Spectroscopic Characterization of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid: A Predictive Technical Guide

This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a robust, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretations herein are synthesized from established spectroscopic principles and empirical data from its core structural fragments: 2-nitrobenzoic acid and 3-methylpiperidine.

Introduction: The Significance of Spectroscopic Analysis

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a molecule of interest in medicinal chemistry and materials science, where the precise confirmation of its molecular structure is paramount for understanding its bioactivity and material properties. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic arrangement and bonding. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule, offering a foundational understanding for its future empirical characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid are based on the known chemical shifts of 2-nitrobenzoic acid and 3-methylpiperidine, with adjustments made to account for the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the nitrobenzoic acid moiety and the aliphatic protons of the 3-methylpiperidine ring. The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-3' (Aromatic) | ~7.8 - 8.0 | d | Ortho to the electron-withdrawing nitro group, expected to be downfield. |

| H-4' (Aromatic) | ~7.2 - 7.4 | dd | Influenced by both the piperidinyl and nitro groups. |

| H-6' (Aromatic) | ~7.0 - 7.2 | d | Ortho to the electron-donating piperidinyl group, expected to be upfield relative to other aromatic protons. |

| Carboxylic Acid (-COOH) | ~13.0 | br s | Highly deshielded proton, often broad. |

| Piperidine CH (axial/equatorial) | ~2.5 - 3.5 | m | Complex multiplets due to coupling with adjacent protons. |

| Piperidine CH₂ (axial/equatorial) | ~1.5 - 2.0 | m | Complex multiplets. |

| Methyl (-CH₃) | ~0.9 - 1.1 | d | Coupled to the adjacent CH proton. |

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| C-1' (Aromatic) | ~125 - 130 | Attached to the carboxylic acid group. |

| C-2' (Aromatic) | ~145 - 150 | Attached to the nitro group. |

| C-3' (Aromatic) | ~120 - 125 | |

| C-4' (Aromatic) | ~115 - 120 | |

| C-5' (Aromatic) | ~150 - 155 | Attached to the piperidinyl group. |

| C-6' (Aromatic) | ~110 - 115 | |

| Piperidine Carbons | ~20 - 60 | Aliphatic region, with carbons closer to the nitrogen being more downfield. |

| Methyl Carbon | ~15 - 20 | Aliphatic region. |

NMR Experimental Workflow

The following workflow outlines the standard procedure for acquiring high-quality NMR data.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid will show characteristic absorption bands for the carboxylic acid, nitro, and amine functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |

| N-O (Nitro, asymmetric) | 1550 - 1500 | Strong | Stretching |

| N-O (Nitro, symmetric) | 1370 - 1330 | Strong | Stretching |

| C-N (Amine) | 1250 - 1020 | Medium | Stretching |

IR Spectroscopy Experimental Workflow

The following diagram illustrates a typical workflow for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method.

Caption: Workflow for ATR-IR spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Molecular Ion and Fragmentation

For 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid (C₁₃H₁₆N₂O₄), the predicted molecular weight is approximately 280.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 280.

Key predicted fragmentation pathways include:

-

Loss of the carboxylic acid group: A significant fragment at m/z 235 ([M-COOH]⁺) is anticipated.

-

Loss of the nitro group: A fragment at m/z 234 ([M-NO₂]⁺) is likely.

-

Cleavage of the piperidine ring: Various fragments corresponding to the loss of parts of the piperidine ring are expected. For instance, cleavage alpha to the nitrogen is a common fragmentation pathway for amines.

-

Formation of the 3-methylpiperidine fragment: A peak corresponding to the 3-methylpiperidine cation (m/z 98) may be observed.

Mass Spectrometry Experimental Workflow

The following diagram outlines a general workflow for obtaining a mass spectrum.

Caption: General workflow for mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. The predicted NMR, IR, and MS data, along with the outlined experimental workflows, offer a solid foundation for any researcher embarking on the synthesis and characterization of this compound. The provided rationale for the predicted spectral features, grounded in fundamental principles of chemical spectroscopy, should prove invaluable in the interpretation of future experimental data. It is the author's hope that this guide will facilitate and accelerate research and development efforts involving this and structurally related molecules.

References

An In-depth Technical Guide to Investigating the Potential Biological Activity of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological potential of the novel chemical entity, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. By integrating computational predictions with robust in vitro experimental protocols, this document serves as a self-validating roadmap for elucidating the compound's pharmacological profile.

Introduction and Rationale

The compound 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a unique structural amalgam, incorporating both a nitrobenzoic acid moiety and a methylpiperidine ring. This distinct combination warrants a thorough investigation into its potential biological activities. The rationale for this exploration is grounded in the well-documented pharmacological significance of its constituent parts.

Nitroaromatic compounds, including nitrobenzoic acid derivatives, have demonstrated a spectrum of biological effects. Notably, they have been investigated as prodrugs for the treatment of tuberculosis, where the nitro group is often crucial for their mechanism of action.[1][2][3][4] The electronic properties of the nitro group can significantly influence the molecule's interaction with biological targets.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[5] Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, analgesic, anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The methyl substitution on the piperidine ring can further modulate the compound's lipophilicity, binding affinity, and metabolic stability.

The convergence of these two pharmacologically relevant moieties in 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid suggests a high probability of discovering novel biological activities. This guide, therefore, outlines a systematic, multi-pronged approach to unlock this potential, starting with in silico predictions to guide subsequent experimental work.

In Silico Profiling: A Computational First Look

Before embarking on resource-intensive wet lab experiments, a comprehensive in silico analysis can provide invaluable insights into the potential drug-like properties and biological activities of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid.[10][11] This computational screening helps in prioritizing experimental efforts and anticipating potential liabilities.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the pipeline.[12][13][14] Various computational tools and web servers can be employed to estimate these properties.[15]

Table 1: Predicted Physicochemical and ADMET Properties of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 264.29 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption.[16] |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5), favoring good oral bioavailability.[16] |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10), favoring good oral bioavailability.[16] |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility | Moderate | A balance is needed for both dissolution in the gut and permeation across membranes. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The moderate lipophilicity and TPSA suggest potential for CNS activity. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Warrants experimental investigation to assess drug-drug interaction potential. |

| hERG Inhibition | Low to moderate risk | Requires experimental validation to assess cardiotoxicity risk. |

| Mutagenicity (Ames test) | Potential concern due to the nitro group | Requires experimental validation to assess genotoxicity. |

Note: The values in this table are hypothetical and would be generated using various in silico prediction tools like SwissADME, pkCSM, or ADMETlab.[13][15]

Causality Behind In Silico Choices

The selection of these specific in silico predictions is driven by the need to build a holistic "drug-likeness" profile.[17] Lipinski's Rule of Five provides a foundational assessment of oral bioavailability.[16] TPSA is a key descriptor for predicting cell permeability.[16] Predictions of interactions with key proteins like CYP450 enzymes and the hERG channel are critical for early safety assessment.[10] The potential for mutagenicity is a crucial checkpoint for any new chemical entity.

In Vitro Experimental Validation: From Prediction to Practice

Based on the structural alerts from the constituent moieties and the in silico predictions, a tiered approach to in vitro testing is recommended. The primary areas of investigation should include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity Assessment

The presence of the piperidine moiety suggests a potential for anticancer activity.[7] A primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20][21][22][23][24]

Step-by-Step Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Self-Validating System:

The inclusion of both positive and negative controls ensures the validity of the assay. The use of a non-cancerous cell line helps to assess the selectivity of the compound's cytotoxic effects.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity Assessment

Benzoic acid derivatives have been reported to possess anti-inflammatory properties.[25] A key mediator of inflammation is the transcription factor NF-κB.[26][27][28] Therefore, investigating the effect of the compound on the NF-κB signaling pathway is a rational approach.

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model for studying inflammation.[29] Inhibition of nitric oxide (NO) production, a key inflammatory mediator, can be quantified using the Griess assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates. Allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control). Include a positive control such as dexamethasone.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate in the dark at room temperature to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Self-Validating System:

The use of unstimulated cells (negative control) and LPS-stimulated cells without the test compound (positive control for inflammation) validates the assay system. A known anti-inflammatory drug serves as a reference for the compound's potency.

Caption: Simplified canonical NF-κB signaling pathway in inflammation.

Antimicrobial Activity Assessment

Given the broad range of activities of piperidine derivatives and the antimicrobial potential of some benzoic acid compounds, screening for antimicrobial activity is warranted.[9][25]

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[30][31][32]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a drug control (a known antibiotic/antifungal like ciprofloxacin or fluconazole).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Self-Validating System:

The growth in the positive control wells and the lack of growth in the negative control and effective drug control wells confirm the validity of the experimental setup.

Sources

- 1. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ciencia.ucp.pt [ciencia.ucp.pt]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | MDPI [mdpi.com]

- 16. bepls.com [bepls.com]

- 17. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biotium.com [biotium.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. ijarsct.co.in [ijarsct.co.in]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. NF-κB - Wikipedia [en.wikipedia.org]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 32. woah.org [woah.org]

Introduction: The Role of Substituted Nitrobenzoic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Substituted nitrobenzoic acids are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] The presence of both a carboxylic acid and a nitro group on an aromatic ring provides a versatile scaffold for chemical modification. The carboxylic acid serves as a handle for forming amides, esters, and other derivatives, while the nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, opening pathways to a vast array of further chemical transformations.[1][2] Furthermore, the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functionalities.[3][4]

This guide focuses on the synthesis, characterization, and scientific rationale behind 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a molecule representative of a class of compounds with potential applications in medicinal chemistry. While the specific discovery history of this exact molecule is not extensively documented in public literature, its structure suggests a rational design approach aimed at exploring structure-activity relationships in various biological targets. The incorporation of the 3-methylpiperidine moiety introduces a chiral, lipophilic, and basic nitrogen center, which can be crucial for interactions with biological macromolecules. Analogous structures containing piperidine or piperazine moieties linked to a nitroaromatic core have been investigated as inhibitors for various enzymes and receptors.[5][6][7]

This document will provide a detailed, field-proven methodology for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, grounded in the principles of modern organic chemistry. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient route to synthesize 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of an aryl halide, activated by an electron-withdrawing group, with a nucleophile.[3][4][8][9]

In this case, the ideal starting materials are 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine .

-

The Aryl Halide: 5-Fluoro-2-nitrobenzoic acid is an excellent substrate for this reaction.[10][11] The fluorine atom is a good leaving group in SNAr reactions, often showing higher reactivity than other halogens.[3] Crucially, the nitro group (-NO2) is positioned ortho to the fluorine, and the carboxylic acid (-COOH) is para. Both are strong electron-withdrawing groups that delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[3][4][9]

-

The Nucleophile: 3-Methylpiperidine is a secondary amine that acts as the incoming nucleophile, displacing the fluoride and forming a new carbon-nitrogen bond.

The overall reaction is depicted below:

Caption: Proposed synthetic workflow for the target molecule.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][9]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine attacks the carbon atom bearing the fluorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[3] The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group. This step is typically fast. The resulting product is the thermodynamically stable substituted benzoic acid.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the scientific rationale to ensure reproducibility and understanding.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Fluoro-2-nitrobenzoic acid | 185.11 | 1.85 g | 10.0 |

| 3-Methylpiperidine | 99.17 | 1.29 g (1.5 mL) | 13.0 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |

| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |

| Deionized Water | - | 100 mL | - |

| 2M Hydrochloric Acid (HCl) | - | ~15 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine (saturated NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add dimethyl sulfoxide (DMSO, 20 mL).

-

Causality: DMSO is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid in situ and to scavenge the HF formed during the reaction, driving the equilibrium towards the products.

-

-

Addition of Nucleophile:

-

While stirring the mixture at room temperature, add 3-methylpiperidine (1.5 mL, 13.0 mmol) dropwise using a syringe.

-

Causality: A slight excess of the amine (1.3 equivalents) is used to ensure the complete consumption of the limiting reagent, 5-fluoro-2-nitrobenzoic acid.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain stirring at this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. The disappearance of the starting aryl fluoride spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial in-process control to avoid unnecessarily long reaction times or incomplete conversion.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 2M HCl. The product should precipitate as a solid.

-

Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, insoluble in water and causing it to precipitate.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds by removing impurities that have different solubility profiles.

-

Characterization and Validation

To confirm the identity and purity of the synthesized 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Should show characteristic peaks for the aromatic protons, the protons of the piperidine ring, and the methyl group. The integration of these peaks should correspond to the number of protons in the structure.

-

13C NMR: Will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]+ or [M-H]-, confirming the molecular weight of the compound (264.28 g/mol ).[12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and the N-O stretches of the nitro group (strong peaks around 1520 and 1340 cm-1).

-

Conclusion

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid via nucleophilic aromatic substitution is a robust and efficient method that relies on well-established principles of organic chemistry. The strategic placement of electron-withdrawing groups on the aromatic ring facilitates the key C-N bond-forming reaction with 3-methylpiperidine. This guide provides a comprehensive and technically sound framework for researchers and drug development professionals, detailing not only the "how" but also the "why" of the synthetic process. The resulting molecule serves as a valuable building block for further chemical exploration, potentially leading to the discovery of novel therapeutic agents.

References

-

Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]

-

PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Available from: [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. Available from: [Link]

-

ResearchGate. Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid.... Available from: [Link]

-

Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Semantic Scholar. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Available from: [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)methy-Meften-Kadhim/12d59392e62054238711e7456d959556d11f7481]([Link]

-

MDPI. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]

-

Truman ChemLab. Multistep Synthesis Nitration. Available from: [Link]

-

JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Available from: [Link]

- Google Patents. US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids.

-

PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Available from: [Link]

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ossila.com [ossila.com]

- 11. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

A Technical Guide to Commercially Available Analogs of the Niraparib Intermediate: 5-(Substituted-Amino)-2-nitrobenzoic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a critical intermediate in the synthesis of the PARP inhibitor Niraparib, and its commercially available analogs. It is designed to serve as a practical resource for medicinal chemists and drug discovery teams working on novel therapeutics targeting the DNA Damage Response (DDR) pathway.

Introduction: The Strategic Value of a Key Intermediate

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring mutations in BRCA1/2 genes. Niraparib is a potent PARP1/2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of this clinically significant molecule relies on a key building block: 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. Understanding the landscape of its commercially available analogs offers a strategic advantage, providing a diverse set of starting materials for the development of next-generation PARP inhibitors and other targeted agents. This guide details these analogs, their synthetic context, and their potential applications in drug discovery workflows.

The Parent Scaffold: A Gateway to Niraparib

The compound 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS No. 1133116-30-7) serves as the foundational scaffold. Its structure incorporates a 2-nitrobenzoic acid moiety, which is primed for subsequent chemical transformations, and a 3-methylpiperidine group. This specific piperidine substitution is a key structural feature of Niraparib. The primary role of this molecule is as a precursor that undergoes reduction of the nitro group to an aniline, which is then elaborated to form the final tricyclic core of the drug.

Catalog of Commercially Available Analogs

The true value for discovery programs lies in the chemical space surrounding the parent scaffold. Analogs offer a means to explore structure-activity relationships (SAR), modulate physicochemical properties, and potentially discover novel intellectual property. The following table summarizes a selection of commercially available analogs, categorized by the nature of the cyclic amine at the C-5 position. These compounds are generally synthesized via nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-nitrobenzoic acid.

| Analog Name | CAS Number | Key Structural Feature | Representative Suppliers |

| 5-(Piperidin-1-yl)-2-nitrobenzoic acid | 1133116-27-2 | Unsubstituted piperidine ring | Sigma-Aldrich, Combi-Blocks, Enamine |

| 5-Morpholino-2-nitrobenzoic acid | 260000-84-4 | Morpholine ring | Combi-Blocks, AstaTech, BLD Pharma |

| 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid | 1133116-29-4 | N-methylated piperazine ring | Enamine, MolPort, Chemspace |

| 5-(Pyrrolidin-1-yl)-2-nitrobenzoic acid | 1133116-26-1 | Five-membered pyrrolidine ring | WuXi AppTec, PharmaBlock, Combi-Blocks |

| 5-(Azepan-1-yl)-2-nitrobenzoic acid | 1133116-28-3 | Seven-membered azepane ring | Enamine, Chem-Space, FCH Group |

| 5-(Dimethylamino)-2-nitrobenzoic acid | 104290-39-3 | Acyclic dimethylamine group | Sigma-Aldrich, TCI Chemicals |

Synthetic Strategy: The SNAr Pathway

The synthesis of this class of compounds is predominantly achieved through a well-established Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is reliable and scalable, making it a cornerstone for library synthesis.

Causality in Experimental Design:

-

Starting Material: 5-Fluoro-2-nitrobenzoic acid is the preferred electrophile. The fluorine atom is an excellent leaving group, activated by the strong electron-withdrawing effect of the nitro group in the ortho position and the carboxylic acid in the para position.

-

Nucleophile: A variety of primary or secondary cyclic amines can be used to generate a diverse library of analogs.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to quench the HF generated during the reaction without competing with the primary nucleophile.

-

Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is ideal as it can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction.

The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 5-(amino)-2-nitrobenzoic acid analogs.

Application in PARP Inhibitor Discovery & The DNA Damage Response

The primary utility of these analogs is as starting materials for novel PARP inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in cell death through a concept known as synthetic lethality.

The diagram below illustrates the central role of PARP1 in the DNA damage response and the mechanism of synthetic lethality.

Caption: The role of PARP1 in DNA repair and the principle of synthetic lethality.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To evaluate the potential of new analogs, a robust biochemical assay is required. The following protocol describes a common method for measuring PARP1 enzymatic activity.

Objective: To determine the IC50 value of a test compound (analog) against human PARP1 enzyme.

Principle: This is a histone-based ELISA. Activated PARP1 uses NAD+ to poly(ADP-ribosyl)ate itself and other proteins, such as histones, which are coated onto a microplate. The resulting poly(ADP-ribose) (PAR) chains are then detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

96-well plates coated with histones

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ solution

-

Test compounds (analogs) dissolved in DMSO

-

Anti-PAR antibody-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold dilution series.

-

Reaction Setup:

-

To each well of the histone-coated plate, add 50 µL of assay buffer containing activated DNA and the test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" positive controls and "no enzyme" negative controls.

-

Add 25 µL of diluted PARP1 enzyme to all wells except the negative controls.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 25 µL of NAD+ solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection:

-

Add 100 µL of diluted anti-PAR antibody-HRP conjugate to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate 3 times with wash buffer.

-

-

Signal Development:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark for 15-30 minutes, or until sufficient color develops in the positive control wells.

-

Add 100 µL of stop solution to each well.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Normalize the data by setting the positive control (no inhibitor) to 100% activity.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The 5-(amino)-2-nitrobenzoic acid scaffold, anchored by the Niraparib intermediate 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, represents a fertile ground for medicinal chemistry exploration. The commercial availability of a diverse set of analogs provides an accessible toolkit for researchers aiming to develop novel therapeutics. By leveraging the established synthetic routes and robust screening protocols detailed in this guide, drug discovery teams can efficiently probe the structure-activity landscape of this pharmacologically significant chemical class. Future efforts may focus on developing analogs with improved potency, selectivity against different PARP family members, or tailored pharmacokinetic profiles to overcome existing clinical challenges.

References

- Jones, P. et al. (2009). Substituted indazoles as inhibitors of poly(ADP-ribose) polymerase (PARP).

-

Wang, L. et al. (2016). An Improved and Scalable Process for the Synthesis of Niraparib. Organic Process Research & Development, 20(10), 1764-1770. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Introduction

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted piperidine ring attached to a nitrobenzoic acid core, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of the nitro group and the carboxylic acid functionality allows for a diverse range of subsequent chemical transformations.

This document provides a comprehensive guide for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, intended for researchers, scientists, and professionals in drug development. The protocol is based on the principles of nucleophilic aromatic substitution (SNA r) and has been designed to be both efficient and reliable. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address critical safety considerations.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 5-fluoro-2-nitrobenzoic acid. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂), which activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[1] The fluorine atom, a good leaving group in this context, is subsequently displaced.[2]

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid from 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 5-Fluoro-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich | 320-98-9[3] |

| 3-Methylpiperidine | ≥99% | Sigma-Aldrich | 626-56-2[4] |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Fisher Scientific | 67-68-5 |

| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |

| Brine (saturated NaCl solution) | |||

| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | |

| Round-bottom flask (100 mL) | |||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Heating mantle with temperature control | |||

| Separatory funnel (250 mL) | |||

| Büchner funnel and filter paper | |||

| pH paper or pH meter | |||

| Rotary evaporator |

Safety Precautions

-

5-Fluoro-2-nitrobenzoic acid: Causes skin and serious eye irritation.[5] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

3-Methylpiperidine: Highly flammable liquid and vapor.[6][7] Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[8] Handle in a well-ventilated fume hood away from ignition sources.[6][7]

-

Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. Wear gloves when handling.

-

Potassium carbonate: May cause skin and eye irritation.

-

Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6][8][9]

Step-by-Step Procedure

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask. The potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the HF formed during the reaction.

-

Add anhydrous dimethyl sulfoxide (DMSO, 20 mL). DMSO is a suitable polar aprotic solvent for this type of reaction.

-

Begin stirring the mixture.

2. Addition of Nucleophile:

-

Slowly add 3-methylpiperidine (1.2 mL, 10 mmol) to the stirring suspension.

3. Reaction:

-

Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

4. Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Stir the aqueous mixture for 15-20 minutes.

5. Precipitation:

-

Slowly add 1 M hydrochloric acid to the aqueous mixture while stirring until the pH reaches approximately 2-3. This will protonate the carboxylate and precipitate the product.

-

A solid precipitate of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid should form.

6. Filtration:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) to remove any remaining inorganic salts.

7. Purification (Recrystallization):

-

The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.[10]

-

Dissolve the crude product in a minimal amount of hot ethanol.[10]

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

8. Drying:

-

Dry the purified product under vacuum to a constant weight.

Expected Results and Characterization

The final product, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, should be a solid. The yield and purity can be determined by standard analytical techniques.

-

Appearance: Yellowish solid.

-

Yield: The expected yield should be in the range of 70-85%.

-

Melting Point: The melting point of the purified product should be sharp.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the protons of the piperidine ring, and the methyl group.

-

¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry: Will provide the molecular weight of the product.

-

FT-IR: Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the nitro group (N-O stretching).

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction | - Ensure the reaction temperature was maintained. - Extend the reaction time. - Check the quality of the reagents. |

| Oily product during work-up | Impurities or incomplete protonation | - Ensure the pH is sufficiently acidic (pH 2-3). - Wash the crude product thoroughly with water. - Consider an alternative purification method like column chromatography. |

| Difficulty in recrystallization | Inappropriate solvent system or high impurity level | - Try different recrystallization solvents or solvent mixtures.[10] - Perform a pre-purification step, such as an acid-base extraction.[10] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.

References

- Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.

- Google Patents. (2000). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

YouTube. (2024). Conversion of Benzene to 2-Nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

- Google Patents. (1954). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.

-

Semantic Scholar. (n.d.). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)-and-Al-Amiery-Al-Majedy/e3d8f8c7b8e9a1b1c1c1c1c1c1c1c1c1c1c1c1c1]([Link]

- Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.

- Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-氟-2-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Elucidating the Mechanism of Action for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Introduction: A Hypothesis-Driven Approach to a Novel Scaffold

The compound 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid presents a novel chemical entity for which the mechanism of action is unknown. Its structure, however, provides a rational basis for generating initial hypotheses. The molecule combines two key pharmacophores: a nitrobenzoic acid moiety and a methylpiperidine ring. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in anticancer agents.[2]

A critical consideration for nitroaromatic compounds is their potential for bioreductive activation.[3] The nitro group can be reduced in vivo to form reactive intermediates like nitroso and hydroxylamine derivatives, which can lead to both therapeutic effects and toxicity.[3][4] This dual nature necessitates a careful and systematic investigation of the compound's mechanism, not only to identify its primary target but also to understand its metabolic fate and potential liabilities.

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, designed for researchers, scientists, and drug development professionals. We will proceed from broad phenotypic screening to precise target identification, validation, and pathway analysis, emphasizing the rationale behind each experimental step.

Part 1: Initial Phenotypic Screening Cascade

The initial step is to cast a wide net to understand the compound's general biological effects. A tiered approach allows for efficient resource allocation, starting with broad cytotoxicity and progressing to more specific functional assays based on initial findings.

Tier 1: Broad Spectrum Viability and Cytotoxicity

The objective of this tier is to determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines or microbial species.

Protocol 1: Cancer Cell Line Panel Screen (e.g., NCI-60)

-

Cell Seeding: Plate a diverse panel of human cancer cell lines (representing different tissue origins like breast, lung, colon, leukemia, etc.) in 96-well plates at a predetermined optimal density for each line. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid (e.g., from 100 µM to 1 nM). Treat the cells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) for each cell line.

Protocol 2: Antimicrobial Susceptibility Testing

-

Microorganism Selection: Choose a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).

-

Broth Microdilution: In a 96-well plate, perform a serial dilution of the compound in the appropriate growth medium for each microorganism.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under conditions optimal for the growth of each microorganism.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Tier 2: Focused Mechanistic Assays

Based on the results of Tier 1, a more focused investigation can be initiated. For instance, if significant anticancer activity is observed in specific cell lines, the following assays would be logical next steps.

-

Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: Employ flow cytometry with DNA content staining (e.g., propidium iodide) to see if the compound causes arrest at a specific phase of the cell cycle.

-

Invasion/Migration Assay: Utilize a Transwell assay to assess the compound's effect on cancer cell motility.

Workflow for Phenotypic Screening

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich 3-methylpiperidine acts as a nucleophile, displacing a leaving group (typically a halogen) from the 5-position of a 2-nitrobenzoic acid derivative. The electron-withdrawing nitro group at the ortho position is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3]

The general reaction scheme is as follows:

Caption: General SNAr reaction for the synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in SNAr reactions and can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Reaction

The reaction may not be going to completion due to suboptimal reaction conditions.

-

Solution:

-

Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3] A typical starting point is 80-120 °C. If you are running the reaction at a lower temperature, consider a stepwise increase while monitoring the reaction progress by TLC or LC-MS.

-

Prolong Reaction Time: Monitor the reaction at regular intervals (e.g., every 2-4 hours) using TLC. If starting material is still present, extend the reaction time.

-

Choice of Base: An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the piperidinium salt intermediate. If you are using a weak base like triethylamine (Et3N), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Using an excess of 3-methylpiperidine (2-3 equivalents) can also serve as the base.

-

Potential Cause 2: Inefficient Nucleophilic Attack

The nucleophilicity of 3-methylpiperidine might be hindered.

-

Solution:

-

Solvent Choice: The choice of solvent is critical. Dipolar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and they can stabilize the charged Meisenheimer intermediate.[4] If you are using a less polar solvent like THF or acetonitrile, switching to DMSO or DMF could significantly improve the reaction rate.

-

Leaving Group Aptitude: The nature of the leaving group on the 2-nitrobenzoic acid derivative has a significant impact on the reaction rate. The typical reactivity order for SNAr is F > Cl > Br > I.[5][6] If your starting material is a chloro or bromo derivative and you are experiencing low yields, sourcing the fluoro analogue (5-fluoro-2-nitrobenzoic acid) could lead to a more efficient reaction.

-

Potential Cause 3: Degradation of Starting Materials or Product

Harsh reaction conditions can sometimes lead to decomposition.

-

Solution:

-

Temperature Control: While high temperatures can drive the reaction, excessive heat may lead to degradation. If you suspect decomposition (e.g., formation of multiple dark-colored spots on TLC), try running the reaction at a slightly lower temperature for a longer duration.

-

Inert Atmosphere: Although not always necessary for SNAr reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if your starting materials or solvents are not of the highest purity.

-

Table 1: Suggested Starting Conditions for Optimization

| Parameter | Recommended Condition | Rationale |

| Starting Material | 5-Fluoro-2-nitrobenzoic acid | Fluorine is the most effective leaving group for SNAr.[5][6] |

| Nucleophile | 1.2 - 1.5 equivalents of 3-Methylpiperidine | A slight excess ensures complete consumption of the starting material. |

| Base | 2.0 equivalents of K2CO3 | A solid, non-nucleophilic base that is easy to remove during work-up. |

| Solvent | Anhydrous DMSO or DMF | High-boiling, polar aprotic solvents that facilitate SNAr.[4] |

| Temperature | 100 - 120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Nitrogen | Prevents potential oxidative side reactions. |

Q2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation.

Likely Side Product 1: Unreacted Starting Material

-

Identification: A spot on the TLC with a similar Rf value to your starting 5-halo-2-nitrobenzoic acid.

-

Minimization: Refer to the solutions for "Incomplete Reaction" in Q1. Pushing the reaction to completion is the best way to eliminate this impurity.

Likely Side Product 2: Dimerization or Polymerization